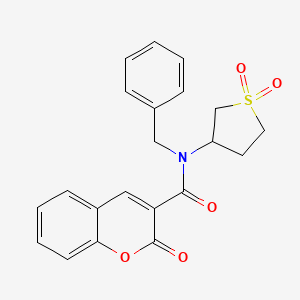![molecular formula C24H23BrN2O2 B4082713 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide
Vue d'ensemble
Description
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in many biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are diverse and depend on the specific application. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage by increasing the levels of brain-derived neurotrophic factor (BDNF) and activating the Wnt/β-catenin pathway. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth by activating the p53 pathway and inhibiting the Akt pathway. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide in lab experiments include its potent inhibitory effect on GSK-3β, its diverse applications in various fields, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
The future directions for research on 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are numerous and include further studies on its potential applications in various fields, the development of more efficient synthesis methods, and the identification of more potent and selective inhibitors of GSK-3β. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be investigated.
Applications De Recherche Scientifique
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes treatment. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
3-bromo-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-17(10-11-18-6-3-2-4-7-18)26-23(28)19-12-14-22(15-13-19)27-24(29)20-8-5-9-21(25)16-20/h2-9,12-17H,10-11H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRYHVCFLOCYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide](/img/structure/B4082649.png)
![6-amino-4-(3-nitrophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082656.png)
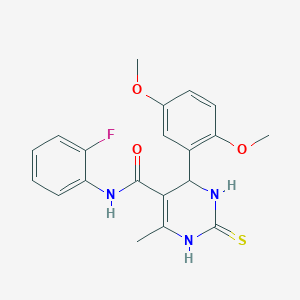
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
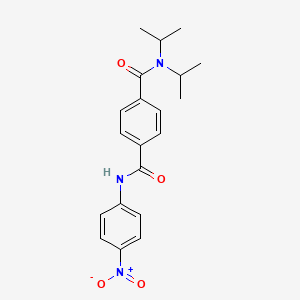
![benzyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)
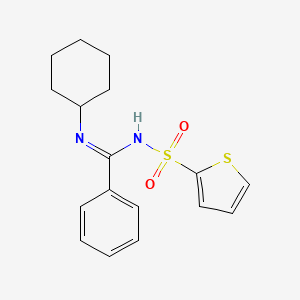
![3-{[(2-hydroxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4082698.png)
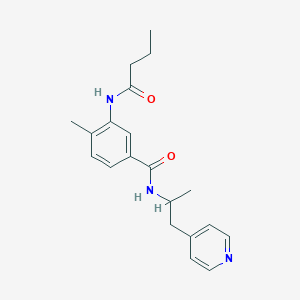
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)
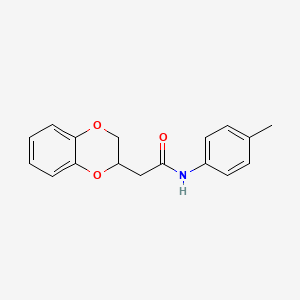
![methyl 2-chloro-5-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082724.png)
